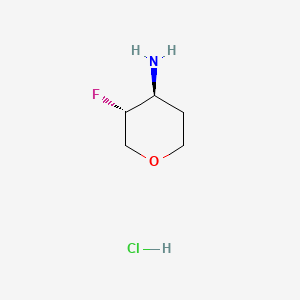
(R)-2-Hydroxy-4-phenylbutenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Hydroxy-4-phenylbutenoic acid is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a hydroxyl group (-OH) and a phenyl group (-C6H5) attached to a butenoic acid backbone. Its unique structure allows it to participate in various chemical reactions and makes it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-4-phenylbutenoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of 4-phenyl-2-butenoic acid using a chiral catalyst such as a chiral oxazaborolidine. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a reducing agent like borane (BH3).
Industrial Production Methods
Industrial production of ®-2-Hydroxy-4-phenylbutenoic acid may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to ensure high yield and enantiomeric purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Hydroxy-4-phenylbutenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenoic acid backbone can be reduced to form a saturated acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-phenyl-2-butenal or 4-phenyl-2-butanone.
Reduction: Formation of 2-hydroxy-4-phenylbutanoic acid.
Substitution: Formation of 2-chloro-4-phenylbutenoic acid or 2-bromo-4-phenylbutenoic acid.
Aplicaciones Científicas De Investigación
®-2-Hydroxy-4-phenylbutenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Hydroxy-4-phenylbutenoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The phenyl group can engage in π-π interactions, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Hydroxy-4-phenylbutenoic acid: The enantiomer of ®-2-Hydroxy-4-phenylbutenoic acid, with different optical activity and potentially different biological activity.
4-Phenyl-2-butenoic acid: Lacks the hydroxyl group, resulting in different chemical reactivity and biological properties.
2-Hydroxy-4-phenylbutanoic acid: A saturated analog with different chemical and biological properties.
Uniqueness
®-2-Hydroxy-4-phenylbutenoic acid is unique due to its chiral center, which imparts specific optical activity and influences its interaction with biological targets. Its combination of a hydroxyl group and a phenyl group attached to a butenoic acid backbone makes it a versatile compound in various chemical reactions and applications.
Propiedades
IUPAC Name |
(2R)-2-hydroxy-4-phenylbut-3-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7,9,11H,(H,12,13)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGWKQRHPWUSNY-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C=C[C@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B592347.png)
![Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B592349.png)


![tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride](/img/structure/B592353.png)

![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592356.png)



![Thiazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B592364.png)


